molecular formula C7H4F2NaO2 B158827 Sodium 2,4-difluorobenzoate CAS No. 1765-08-8

Sodium 2,4-difluorobenzoate

Cat. No.: B158827
CAS No.: 1765-08-8
M. Wt: 181.09 g/mol
InChI Key: BSDPAIKVXNJPNZ-UHFFFAOYSA-N
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Description

Sodium 2,4-difluorobenzoate is an organic compound with the molecular formula C₇H₃F₂NaO₂. It is a sodium salt derivative of 2,4-difluorobenzoic acid. This compound is part of the fluorobenzoic acid series and is known for its applications in various scientific fields due to its unique chemical properties .

Scientific Research Applications

Sodium 2,4-difluorobenzoate has a wide range of applications in scientific research:

Safety and Hazards

Sodium 2,4-difluorobenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,4-difluorobenzoate can be synthesized through the neutralization of 2,4-difluorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,4-difluorobenzoic acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of sodium 2,4-difluorobenzoate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .

Comparison with Similar Compounds

  • Sodium 2-fluorobenzoate
  • Sodium 4-fluorobenzoate
  • Sodium 2,6-difluorobenzoate

Comparison: Sodium 2,4-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to sodium 2-fluorobenzoate and sodium 4-fluorobenzoate, the difluorinated compound exhibits different reactivity patterns and binding affinities. Sodium 2,6-difluorobenzoate, while also difluorinated, has a different spatial arrangement of fluorine atoms, leading to distinct chemical and biological properties .

Properties

CAS No.

1765-08-8

Molecular Formula

C7H4F2NaO2

Molecular Weight

181.09 g/mol

IUPAC Name

sodium;2,4-difluorobenzoate

InChI

InChI=1S/C7H4F2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);

InChI Key

BSDPAIKVXNJPNZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+]

SMILES

C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)O.[Na]

1765-08-8
83198-07-6

Synonyms

2,4-Difluorobenzoic acid sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Sodium 2,4-difluorobenzoate

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